2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate
Overview
Description
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate: is a complex organic compound known for its unique structure and diverse applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including an oxo group, ether linkages, and a methanesulfonate ester, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of starting materials such as 2,2-dimethyl-1,3-propanediol and ethylene oxide under basic conditions to form the trioxa-azatridecane backbone.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the methanesulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate: undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The oxo group can participate in redox reactions. For instance, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like PCC or Dess-Martin periodinane for mild oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while hydrolysis would produce the corresponding alcohol and methanesulfonic acid.
Scientific Research Applications
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block in organic synthesis.
Biology: Employed in the modification of biomolecules. For instance, it can be used to introduce specific functional groups into peptides or proteins.
Medicine: Investigated for its potential in drug development. The compound’s ability to undergo various chemical transformations makes it useful in the design of prodrugs or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate exerts its effects depends on its application. In chemical reactions, the methanesulfonate ester acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound can modify biomolecules through covalent bonding, altering their function or activity.
Molecular Targets and Pathways
Chemical Reactions: Targets include nucleophiles that can attack the electrophilic carbon attached to the methanesulfonate group.
Biological Systems: Pathways involve covalent modification of proteins or peptides, potentially affecting enzyme activity or protein-protein interactions.
Comparison with Similar Compounds
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate: can be compared with other similar compounds such as:
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl 4-methylbenzenesulfonate: Similar structure but with a different sulfonate ester group, which may affect its reactivity and applications.
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl 4-nitrobenzenesulfonate: The presence of a nitro group can introduce additional reactivity, particularly in redox reactions.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO7S/c1-12(2,3)20-11(14)13-5-6-17-7-8-18-9-10-19-21(4,15)16/h5-10H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCXZWVOMGZBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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